molecular formula C10H17NO5 B2593156 1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid CAS No. 1780970-70-8

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid

Cat. No.: B2593156
CAS No.: 1780970-70-8
M. Wt: 231.248
InChI Key: RDCWOPRWTAQCRG-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. This compound is notable for its structural complexity, featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: TFA, HCl

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability until it reaches its target.

Comparison with Similar Compounds

Similar Compounds

    1-[(Tert-butoxy)carbonyl]azetidine-3-carboxylic acid: Similar structure but lacks the methoxy group.

    3-Methoxyazetidine-3-carboxylic acid: Similar structure but lacks the Boc group.

    1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis, offering versatility in the modification and functionalization of complex molecules.

Properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(6-11,15-4)7(12)13/h5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWOPRWTAQCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780970-70-8
Record name 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid
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